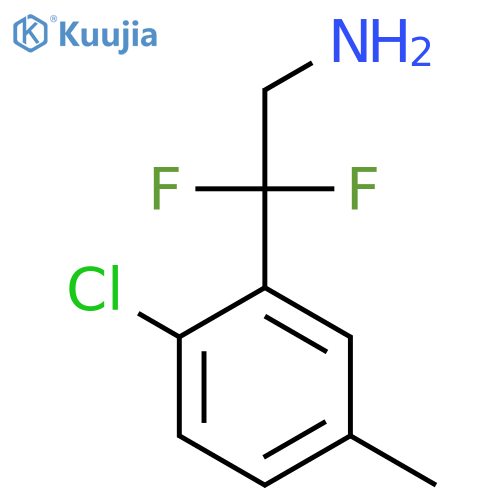Cas no 2229230-34-4 (2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine)

2229230-34-4 structure
商品名:2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
- 2229230-34-4
- EN300-1942512
-
- インチ: 1S/C9H10ClF2N/c1-6-2-3-8(10)7(4-6)9(11,12)5-13/h2-4H,5,13H2,1H3
- InChIKey: SYYQIFPXIWDCNQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C=C1C(CN)(F)F
計算された属性
- せいみつぶんしりょう: 205.0469833g/mol
- どういたいしつりょう: 205.0469833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942512-0.25g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-0.05g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-10.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1942512-1g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-10g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 10g |
$5283.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-0.1g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-0.5g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1942512-5.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1942512-1.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1942512-2.5g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine |
2229230-34-4 | 2.5g |
$2408.0 | 2023-09-17 |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
2229230-34-4 (2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 4964-69-6(5-Chloroquinaldine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
